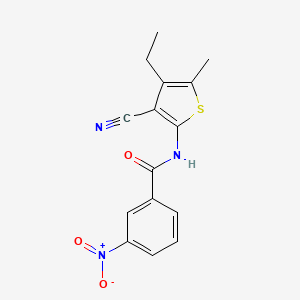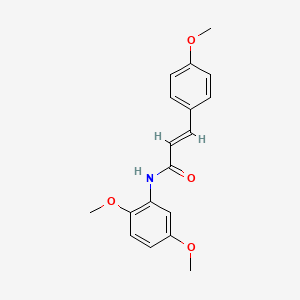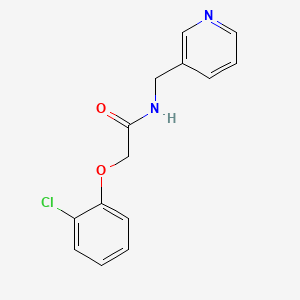![molecular formula C12H11N3O2S B5721458 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent neurotoxin that has been used to induce Parkinson's disease in animal models, leading to a better understanding of the disease and potential treatments.
Wirkmechanismus
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ then accumulates in the mitochondria of these neurons, leading to oxidative stress and cell death.
Biochemical and physiological effects:
This compound-induced Parkinson's disease in animal models mimics many of the symptoms and biochemical changes seen in human patients. These include a loss of dopaminergic neurons in the substantia nigra, a decrease in dopamine levels in the brain, and the formation of Lewy bodies, which are protein aggregates that are characteristic of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons and mimic the symptoms of Parkinson's disease. However, it also has limitations, such as the fact that it only induces a partial loss of neurons and does not fully replicate the disease.
Zukünftige Richtungen
There are several future directions for research on N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide and Parkinson's disease. These include developing new animal models that more accurately replicate the disease, studying the mechanisms underlying the selective vulnerability of dopaminergic neurons, and developing new treatments that target these mechanisms. Additionally, this compound may have applications in other areas of research, such as studying the role of dopamine in other neurological disorders.
Synthesemethoden
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is synthesized through the reaction of 2-furoyl chloride with 3-methyl-2-pyridylamine in the presence of a carbon disulfide reagent. The resulting product is then purified through a series of chemical processes to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been widely used in scientific research to study Parkinson's disease. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra of animal models, leading to a loss of dopamine in the brain and the development of Parkinson's-like symptoms. This compound has also been used to study the mechanisms underlying the disease and potential treatments.
Eigenschaften
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-2-6-13-10(8)14-12(18)15-11(16)9-5-3-7-17-9/h2-7H,1H3,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKQDFCLSTXSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)


![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)

methyl]benzenesulfonamide](/img/structure/B5721409.png)




![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)
